molecular formula C12H20O B2498022 2-(2-Adamantyl)ethanol CAS No. 39555-28-7

2-(2-Adamantyl)ethanol

Cat. No.: B2498022
CAS No.: 39555-28-7
M. Wt: 180.291
InChI Key: RBCVHZUCLVUJGR-UHFFFAOYSA-N
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Description

2-(2-Adamantyl)ethanol is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.291. The purity is usually 95%.
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Scientific Research Applications

  • Solvolysis Reactions : 2-(2-Adamantyl)ethanol and related compounds have been studied extensively in solvolysis reactions. For instance, Kyong, Yoo, and Kevill (2003) investigated the solvolysis-decomposition of 2-adamantyl chloroformate, revealing multiple reaction pathways (Kyong, Yoo, & Kevill, 2003). Similarly, Bentley, Bowen, Morten, and Schleyer (1981) studied solvolyses of secondary and tertiary alkyl sulfonates, including adamantyl derivatives, to understand the SN2-SN1 spectrum (Bentley, Bowen, Morten, & Schleyer, 1981).

  • Carboxylation and Rearrangement Reactions : Alford, Cuddy, Grant, and Mckervey (1972) studied the carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol, providing evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations (Alford, Cuddy, Grant, & Mckervey, 1972).

  • Solvent Ionizing Power and Stability Studies : Research has also focused on the solvent ionizing power and stability of adamantyl derivatives. Kevill and Ryu (2006) contributed to this by determining specific rates of solvolysis of adamantyl bromide and iodide in various solvents (Kevill & Ryu, 2006).

  • Synthesis and Biological Activity : The synthesis and biological activity of adamantyl derivatives have been a subject of interest. Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, and El-Emam (2007) explored the synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl) derivatives (Kadi et al., 2007).

  • Gas-Phase Stability : Takeuchi et al. (2001) studied the influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation and on the solvent effects in the solvolysis of 1-bromoadamantane, providing insights into the structural aspects of adamantyl compounds (Takeuchi et al., 2001).

Properties

IUPAC Name

2-(2-adamantyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVHZUCLVUJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of lithium aluminium hydride (1.58 g, 41.63 mmol) in anhydrous tetrahydrofuran was slowly added a solution of Intermediate 72 (6.2 g, 29.76 mmol) in tetrahydrofuran (55 mL). The reaction mixture was stirred at room temperature overnight. Then water (12 mL), sodium hydroxide 4N (12 mL) and finally water again (36 mL) were added into the solution at 0° C. The mixture was stirred for some minutes and the resulting salts were filtered through a pad of Celite® washing with ethyl acetate (100 mL). The crude was treated with water and methylen chloride and the solvent of the organic layer was removed under reduced pressure to give the title compound as an oil (4.83 g, 90%), which was used in the next step without further purification.
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Intermediate 72
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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